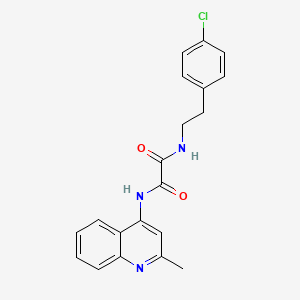

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

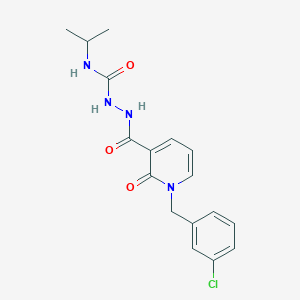

“N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, quinoline derivatives can be synthesized through various methods. For instance, 4-chloro-6-methylquinolin-2(1H)-one can be obtained by acid hydrolysis of the 2,4-dichloro derivative . Nucleophilic substitution reactions of 2,4-dichloro-6-methylquinoline and 4-chloro-6-methylquinolin-2(1H)-one with malononitrile and ethyl cyanoacetate have been described .Molecular Structure Analysis

Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The reactions of malononitrile and ethyl cyanoacetate with 2,4-dichloro-6-methylquinoline and 4-chloro-6-methylquinolin-2(1H)-one were investigated . Also, the cyclization reactions of the obtained quinolinone derivatives of malononitrile and cyanoacetate to produce novel annulated and/or 4-(azolyl or azinyl)quinolinones of expected biological importance are described .Aplicaciones Científicas De Investigación

Pharmacological Applications

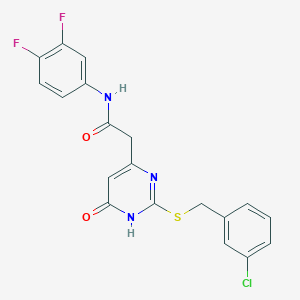

Quinoline derivatives, such as the compound , have been extensively studied for their pharmacological properties . They have been found to be effective in treating various health conditions, including malaria, microbial infections, and cancer .

Antimicrobial Activity

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives have been found to have anticancer properties . They have been used extensively in the treatment of various types of cancer .

Antimalarial Activity

Quinoline derivatives have been used since ancient times for the treatment of malaria . Chloroquine, a quinoline derivative, was first isolated as a drug in 1934 .

Antiviral Activity

Quinoline derivatives have been found to have antiviral properties . They have been used in the treatment of various viral infections .

Anti-inflammatory Activity

Quinoline derivatives have been found to have anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .

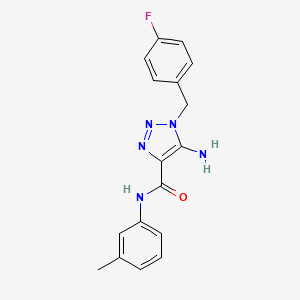

Antidepressant and Anticonvulsant Activity

Quinoline derivatives have been found to have antidepressant and anticonvulsant properties . They have been used in the treatment of various mental health conditions .

Synthesis of Novel Compounds

Quinoline derivatives have been used in the synthesis of novel compounds . For example, 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and ethyl 4-(2-methylquinolin-4-ylamino)-benzoates having a substituent in the 6(8)-position of the quinoline ring were synthesized by reaction of the corresponding substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate .

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-13-12-18(16-4-2-3-5-17(16)23-13)24-20(26)19(25)22-11-10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGIHJBFYAECJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)

![bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid](/img/structure/B2863722.png)

![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)